molecular formula C19H21NO3 B4180920 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide

Cat. No. B4180920
M. Wt: 311.4 g/mol
InChI Key: CAARJBVRQMMMRU-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide, also known as 2C-B-NBOMe, is a synthetic compound belonging to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense psychedelic experiences. The compound has been the subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide are complex and varied. The compound has been shown to induce changes in brain activity, including alterations in the activity of the default mode network and changes in functional connectivity between brain regions. Additionally, the compound has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and respiration.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide for lab experiments is its potency. The compound is highly potent and can induce strong effects at low doses, making it useful for studying the effects of hallucinogenic drugs on the brain and behavior. However, the compound is also highly toxic and can be dangerous if not handled properly. Additionally, the legality of the compound is in question in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are many potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and psychiatric disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the brain and behavior. Finally, the safety and toxicity of the compound need to be further investigated to ensure that it can be used safely in research and potentially in clinical settings.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, the compound has been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-16(14-7-5-4-6-8-14)19(21)20-13(2)15-9-10-17-18(11-15)23-12-22-17/h4-11,13,16H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAARJBVRQMMMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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